molecular formula C11H13N3OS B2864745 N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide CAS No. 1286712-25-1

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2864745
CAS No.: 1286712-25-1
M. Wt: 235.31
InChI Key: WGSMTUPTHSYXKO-UHFFFAOYSA-N
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Description

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide is a chemical compound that features a thiophene ring attached to a carboxamide group and a 2-methyl-1H-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide typically involves the following steps:

  • Formation of 2-methyl-1H-imidazole: This can be achieved through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.

  • Attachment of Ethyl Group: The ethyl group is introduced via nucleophilic substitution reactions.

  • Coupling with Thiophene-3-carboxamide: The final step involves the coupling of the modified imidazole with thiophene-3-carboxamide under suitable conditions, often using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be carried out with suitable nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: EDC, DCC (Dicyclohexylcarbodiimide), and various amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted imidazoles and thiophenes.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide can be used to study enzyme inhibition and protein interactions. Its ability to bind to specific biological targets makes it a useful tool in biochemical assays.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may contribute to the design of pharmaceuticals targeting various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.

Comparison with Similar Compounds

  • N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide

  • N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pyridine-3-carboxamide

  • N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide

Uniqueness: N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide stands out due to its specific arrangement of functional groups, which can influence its reactivity and binding properties. The presence of the thiophene ring provides additional stability and electronic properties compared to benzamide or pyridine derivatives.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)ethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-9-12-3-5-14(9)6-4-13-11(15)10-2-7-16-8-10/h2-3,5,7-8H,4,6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSMTUPTHSYXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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